2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and a substituted acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-3-yl acetic acid with 2-(3-methylphenyl)ethylamine under appropriate conditions to form the desired acetamide derivative. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antinociceptive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit central sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-3-methoxypropanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)-4-(4-methylphenyl)thiophene-3-carboxylate: Studied for its potential as an anti-inflammatory agent.
Uniqueness
2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolidinone derivatives. Its combination of a pyrrolidinone ring and a substituted acetamide group makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)-N-[2-(3-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-3-2-4-11(7-10)5-6-16-13(18)8-12-9-14(19)17-15(12)20/h2-4,7,12H,5-6,8-9H2,1H3,(H,16,18)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVWUOSSSEPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)CC2CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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